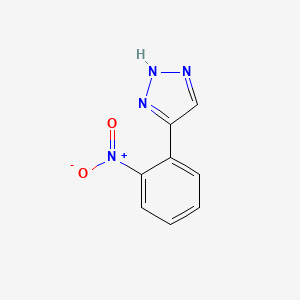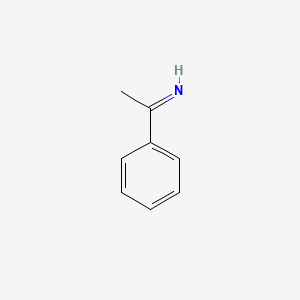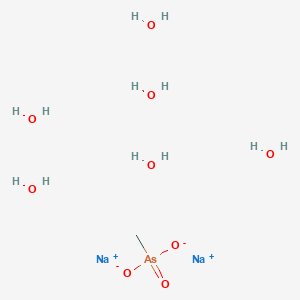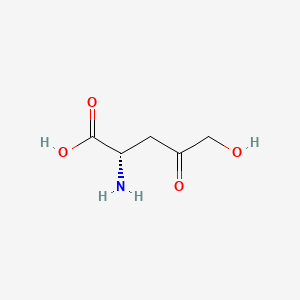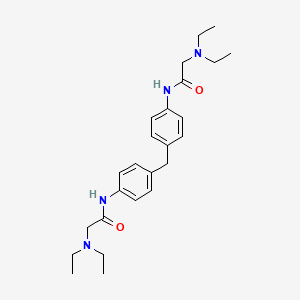
2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide is a complex organic compound known for its diverse applications in various fields of science and industry. This compound features a diethylamino group attached to an acetamide backbone, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diethylamine with an appropriate acyl chloride to form the diethylaminoacetyl intermediate. This intermediate is then reacted with 4-(4-aminobenzyl)phenylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. This compound may also participate in signaling pathways, modulating biological processes at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Diethylamino Hydroxybenzoyl Hexyl Benzoate: Known for its use as a UV absorber in sunscreens.
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid: Utilized in various chemical applications.
Uniqueness
2-(Diethylamino)-N-(4-(4-(((diethylamino)acetyl)amino)benzyl)phenyl)acetamide stands out due to its unique structure, which allows for versatile chemical modifications and applications across different fields. Its ability to undergo multiple types of reactions and its role in scientific research make it a valuable compound in both academic and industrial settings.
Propiedades
Número CAS |
59635-95-9 |
|---|---|
Fórmula molecular |
C25H36N4O2 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-[4-[[4-[[2-(diethylamino)acetyl]amino]phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C25H36N4O2/c1-5-28(6-2)18-24(30)26-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)27-25(31)19-29(7-3)8-4/h9-16H,5-8,17-19H2,1-4H3,(H,26,30)(H,27,31) |
Clave InChI |
FHWJVXKJFYOUFU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)

![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
